Dicyclopentyl(diethoxy)silane CAS number and physical properties
Dicyclopentyl(diethoxy)silane CAS number and physical properties
An In-Depth Technical Guide to Dicyclopentyl(dimethoxy)silane Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Clarifying the Subject and Its Significance
This guide provides a comprehensive technical overview of Dicyclopentyl(dimethoxy)silane, a pivotal organosilicon compound registered under CAS Number 126990-35-0.[1][2][3][4][5][6][7] While the initial query mentioned the "diethoxy" variant, the overwhelmingly available technical and commercial data corresponds to the "dimethoxy" derivative. Therefore, this document will focus on Dicyclopentyl(dimethoxy)silane, hereafter referred to by its common industrial name, Donor 'D'.
Donor 'D' is a cornerstone of modern polymer science, functioning as a high-performance external electron donor in Ziegler-Natta catalyst systems.[3][8] Its primary role is to modulate the catalyst's stereoselectivity during propylene polymerization, leading to polypropylene with high isotacticity, crystallinity, and desirable physical properties.[8] The unique molecular architecture, featuring two bulky cyclopentyl groups, provides the specific steric hindrance necessary to control polymer chain growth with high precision.[8][9][10] This guide will delve into its physicochemical properties, its mechanistic role in catalysis, validated analytical protocols, and essential safety considerations.
Chemical Identity and Registration
Accurate identification is the foundation of all scientific work. Donor 'D' is identified globally by its CAS (Chemical Abstracts Service) number, ensuring unambiguous reference in research, manufacturing, and regulatory contexts.
| Identifier | Value | Source(s) |
| IUPAC Name | dicyclopentyl(dimethoxy)silane | [11] |
| Common Name | Dicyclopentyldimethoxysilane (DCPDMS) | [3][12] |
| Trade Name | Donor-D | [3] |
| CAS Number | 126990-35-0 | [1][2][3][4][5][6][7] |
| EC Number | 404-370-8 | [13] |
| Molecular Formula | C₁₂H₂₄O₂Si | [1][3][4][6] |
| InChI Key | JWCYDYZLEAQGJJ-UHFFFAOYSA-N | [5][11] |
Physicochemical Properties: A Quantitative Overview
The physical properties of Donor 'D' dictate its handling, storage, and behavior in a reaction environment. It is a moisture-sensitive liquid, a critical consideration for maintaining its integrity.[8][14]
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 228.41 g/mol | [1][2][4][6][11] | |
| Appearance | Colorless, clear liquid | Ambient | [1][3][6] |
| Purity | ≥98.0% (GC) | [2][4][6] | |
| Density | 0.980 - 0.990 g/cm³ | 20-25°C | [1][2][3] |
| Boiling Point | 251°C | 760 mmHg | [3] |
| ~120°C | 6 mmHg | [8] | |
| Refractive Index | 1.4640 - 1.4700 | 25°C | [1][2][3][8] |
| Flash Point | 102°C | Closed Cup | [3] |
| Freezing Point | ≤0°C | [3] |
The Mechanistic Role in Ziegler-Natta Catalysis
The industrial value of Dicyclopentyldimethoxysilane stems from its function as an external electron donor (EED) in propylene polymerization.[3][8] Ziegler-Natta catalysts are complex systems, typically comprising a titanium-based active species on a magnesium chloride support, activated by an organoaluminum co-catalyst (e.g., triethylaluminium).
Causality of Stereoselectivity: The primary function of Donor 'D' is to enhance the stereospecificity of the catalyst. It achieves this through a mechanism of selective poisoning.[8] The catalyst surface possesses multiple types of active sites, some of which are non-stereospecific and would otherwise produce atactic (amorphous) polypropylene. The two bulky cyclopentyl groups on the silane molecule provide significant steric hindrance.[8][9] This bulkiness allows Donor 'D' to preferentially coordinate with and deactivate the more exposed, non-stereospecific titanium active sites. This action leaves the desired stereospecific sites available for propylene insertion, resulting in a polymer chain with a highly regular, isotactic structure. This increased isotacticity directly translates to higher crystallinity and improved mechanical properties in the final polypropylene product.[8]
The following diagram illustrates the logical relationship between the components in the catalyzed polymerization process.
Caption: Role of Donor 'D' in Ziegler-Natta Catalysis.
Experimental Protocols: Synthesis and Quality Control
Synthesis via Grignard Reaction
The most common laboratory and industrial synthesis of Dicyclopentyldimethoxysilane involves the Grignard reaction.[9][11] This protocol provides a robust and scalable method.
Expertise-Driven Rationale: The choice of an ether-based solvent like tetrahydrofuran (THF) is critical; it stabilizes the Grignard reagent (Cyclopentylmagnesium halide), preventing its decomposition and facilitating the reaction with the silicon precursor. The reaction is exothermic, and temperature control is necessary to prevent side reactions.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under a dry nitrogen atmosphere, react magnesium turnings with a cyclopentyl halide (e.g., cyclopentyl chloride or bromide) in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Cyclopentylmagnesium halide solution.[9]
-
Reaction: Slowly add a solution of tetramethoxysilane (TMOS) to the prepared Grignard reagent.[9][11] A molar ratio of approximately 2 moles of Grignard reagent to 1 mole of TMOS is used.[11]
-
Temperature Control: Maintain the reaction temperature between 20°C and 100°C with stirring.[9][11]
-
Workup: After the reaction is complete, cool the mixture and filter to remove the precipitated magnesium salts.[9][11]
-
Purification: Remove the solvent from the filtrate by distillation. The crude product is then purified by vacuum distillation to yield high-purity Dicyclopentyldimethoxysilane.[9]
Quality Control via Gas Chromatography (GC)
Purity assessment is mandatory to ensure the compound's performance as an electron donor. Gas Chromatography (GC) is the standard method.[2][4][6]
Trustworthiness through Self-Validation: This protocol is designed to be self-validating. An internal standard is used to ensure that variations in injection volume do not affect quantification. A temperature ramp program ensures the separation of the main component from both more volatile starting materials and less volatile impurities.
Methodology:
-
Sample Preparation: Prepare a ~1% (v/v) solution of the Dicyclopentyldimethoxysilane sample in a high-purity solvent such as hexane or toluene. Add a known concentration of an internal standard (e.g., n-dodecane).
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1, HP-5).
-
GC Parameters (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.
-
-
Analysis: Inject 1 µL of the prepared sample. The purity is calculated by comparing the peak area of the Dicyclopentyldimethoxysilane to the total area of all peaks (excluding the solvent and internal standard).
The following diagram outlines the logical workflow for this QC protocol.
Caption: Workflow for GC Purity Analysis.
Safety, Handling, and Storage
Dicyclopentyldimethoxysilane is a hazardous chemical that requires careful handling.
-
Hazards: The compound causes skin irritation and serious eye damage.[13][14] It is also classified as very toxic to aquatic life with long-lasting effects.[13]
-
Handling: Use in a well-ventilated area, preferably within a fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[13][14] Avoid all contact with skin and eyes and inhalation of vapor.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14] It is incompatible with moisture and water; exposure will lead to decomposition.[14] Store away from heat and open flames.[14]
Conclusion
Dicyclopentyldimethoxysilane (CAS 126990-35-0) is a specialized organosilane whose value is intrinsically linked to its molecular structure. The steric bulk of its two cyclopentyl groups makes it an exceptionally effective external electron donor for controlling stereoselectivity in Ziegler-Natta polymerization. Understanding its physicochemical properties, mechanism of action, and proper handling protocols is essential for its safe and effective application in the synthesis of high-performance polypropylene and other advanced materials.
References
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- D4396 - Dicyclopentyl(dimethoxy)silane - SAFETY DATA SHEET. (2025, September 04). TCI EUROPE N.V.
- Manufacturers of Dicyclopentyl(dimethoxy)silane, 99%+, CAS 126990-35-0, D 9770. (n.d.). Otto Chemie Pvt Ltd.
- Dicyclopentyl(dimethoxy)silane, 25G - D4396-25G. (n.d.). Lab Pro Inc.
- Dicyclopentyldimethoxysilane (D-Donor). (n.d.).
- Dicyclopentyl(dimethoxy)silane, min 98% (GC), 100 grams. (n.d.). Strem Chemicals.
- Dicyclopentyldimethoxysilane | 126990-35-0. (n.d.). Sigma-Aldrich.
- Dicyclopentyl(dimethoxy)silane. (n.d.). CymitQuimica.
- DICYCLOPENTYLDIMETHOXYSILANE - Safety D
- Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0. (n.d.). Benchchem.
- Dicyclopentyl(dimethoxy)silane, 5 grams. (n.d.). CP Lab Safety.
- EP0460590A1 - Dicyclopentyldialkoxy silanes. (1991, December 11).
- JPH0441496A - Dicyclopentyldimethoxysilane. (1992, February 13).
- Borsap, S., Charernsuk, M., Tangjituabun, K., & Tantirungrotechai, J. (2025). Influence of Silane-Type Electron Donors on Ziegler–Natta Catalysts in Ethylene Polymerization and Ethylene/α-Olefin Copolymerization.
- An In-depth Technical Guide to Dicyclopentyldimethoxysilane: Molecular Structure, Weight, and Synthesis. (n.d.). BenchChem.
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